molecular formula C3H4N4O B6155227 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one CAS No. 87385-34-0

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one

Cat. No. B6155227
CAS RN: 87385-34-0
M. Wt: 112.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one, also known as 1,2,3,4-tetrazole, is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound has a wide range of applications in organic synthesis, analytical chemistry, and pharmacology. It is a versatile and useful reagent in the laboratory, and its structure and reactivity make it a valuable tool for various scientific and industrial purposes.

Scientific Research Applications

1,2,3,4-Tetrazole has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, for the detection of metals, and for the determination of pH. It is also used in analytical chemistry as a derivatization reagent for the determination of volatile organic compounds in air samples. In addition, it is used in pharmacology as a ligand for binding to G protein-coupled receptors.

Mechanism of Action

1,2,3,4-Tetrazole is a heterocyclic compound with a five-membered ring structure. Its reactivity is due to the presence of a nitrogen atom in the ring, which is electron-rich and can act as a nucleophile. The nitrogen atom is also capable of forming hydrogen bonds, which makes it a useful reagent for the synthesis of organic compounds.
Biochemical and Physiological Effects
1,2,3,4-Tetrazole is a nitrogen-containing heterocyclic compound, and thus it has the potential to interact with biological systems. It has been shown to interact with enzymes, hormones, and proteins, and it has been used in the synthesis of various biologically active compounds. In addition, it has been used as a ligand for binding to G protein-coupled receptors.

Advantages and Limitations for Lab Experiments

1,2,3,4-Tetrazole is a versatile and useful reagent in the laboratory. Its structure and reactivity make it a valuable tool for various scientific and industrial purposes. Its advantages include its low cost, its availability, and its ability to react with a wide range of substrates. However, it also has some limitations, such as its instability in the presence of light and air, its tendency to form explosive mixtures with organic compounds, and its potential to react with water.

Future Directions

1,2,3,4-Tetrazole has a wide range of applications in scientific research and industry, and there are many potential future directions for its use. These include its use in the synthesis of novel pharmaceuticals, its use in the detection of metals and other elements, its use in the determination of pH, its use in the derivatization of volatile organic compounds, and its use as a ligand for binding to G protein-coupled receptors. In addition, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Finally, its potential applications in the field of biotechnology are also being explored.

Synthesis Methods

1,2,3,4-Tetrazole can be synthesized through a number of methods, including the reaction of anhydrous hydrazine with a halogenated hydrocarbon, the reaction of sodium azide with a halogenated hydrocarbon, and the reaction of hydrazine sulfate with a halogenated hydrocarbon. The most common method of synthesis is the reaction of a halogenated hydrocarbon with hydrazine hydrate in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-oneazole and water as the main products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-one involves the reaction of ethyl acetoacetate with sodium azide followed by acid hydrolysis to yield the desired product.", "Starting Materials": [ "Ethyl acetoacetate", "Sodium azide", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in acetic acid and add sodium azide.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and add water.", "Step 4: Adjust the pH to acidic using acetic acid.", "Step 5: Add sodium hydroxide to the mixture until the pH is basic.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to yield the desired product." ] }

CAS RN

87385-34-0

Molecular Formula

C3H4N4O

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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